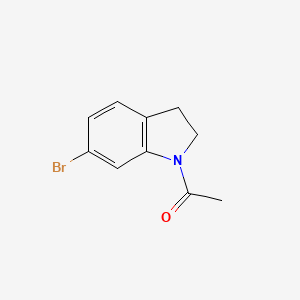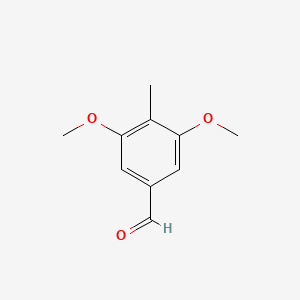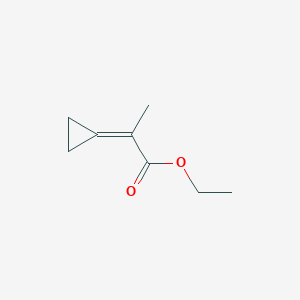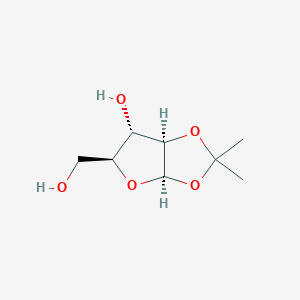
2-Bromo-4,6-difluorobenzoic acid
描述
2-Bromo-4,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and fluorine atoms. This compound is widely used as a building block in organic synthesis, particularly in the preparation of various agrochemicals, pharmaceuticals, and materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in the presence of sulfuric acid. The reaction mixture is then esterified with alcohol, followed by rectification and purification steps to obtain the high-purity product . Another approach involves the use of organolithium reagents to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale bromination processes. These methods are optimized to ensure high yield and purity while minimizing environmental impact. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
化学反应分析
Types of Reactions: 2-Bromo-4,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex molecular structures
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base such as potassium phosphate, usually conducted under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids and complex organic molecules used in pharmaceuticals and agrochemicals .
科学研究应用
2-Bromo-4,6-difluorobenzoic acid has a wide range of applications in scientific research:
作用机制
The precise mechanism of action of 2-Bromo-4,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes such as cytochrome P450 and acetylcholinesterase. These enzymes play vital roles in the metabolism of organic compounds and neurotransmitter breakdown, respectively . Additionally, the compound participates in cross-coupling reactions, forming carbon-carbon bonds through Suzuki-Miyaura coupling .
相似化合物的比较
2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various organic compounds, including pharmaceuticals.
2,6-Difluorobenzoic acid: Utilized in the synthesis of advanced materials and as a degradation product of certain pesticides.
Uniqueness: 2-Bromo-4,6-difluorobenzoic acid stands out due to its dual halogenation (bromine and fluorine) on the benzene ring, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical properties .
属性
IUPAC Name |
2-bromo-4,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHVDQTGWPNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456973 | |
| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651026-99-2 | |
| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-bromo-4,6-difluorobenzoic acid described in the research?
A1: The research article highlights a novel method for synthesizing this compound from 1,3-difluorobenzene. A key step in this synthesis is a base-mediated halogen migration of a bulkier halogen (bromine or iodine) from the 5-position to the 4-position on a 2,6-difluorophenyltriethylsilane derivative. This migration step allows for the regioselective introduction of bromine at the desired position, leading to the formation of (4-bromo-2,6-difluoro)triethylsilane. This intermediate can then be further reacted to produce this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)




![11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B1338383.png)






